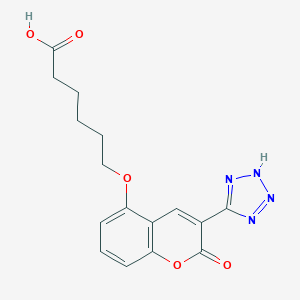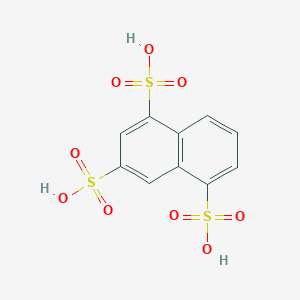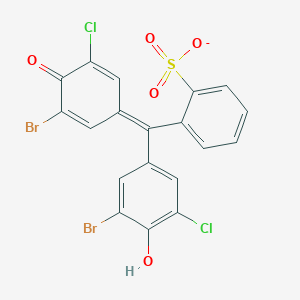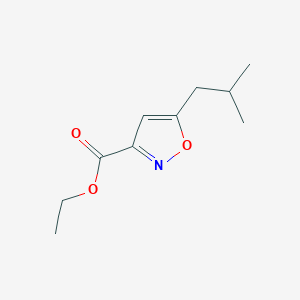
2,3-Pyrrolidinedione, 4-(((2-aminoethyl)amino)-2-naphthalenylmethylene)-1-(4-chlorophenyl)-5-thioxo-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Pyrrolidinedione, 4-(((2-aminoethyl)amino)-2-naphthalenylmethylene)-1-(4-chlorophenyl)-5-thioxo-, monohydrochloride is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as "Compound X" in scientific literature. In
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. Specifically, Compound X has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, Compound X has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative damage and cell death.
Effets Biochimiques Et Physiologiques
In addition to its anti-cancer activity, Compound X has been shown to have other biochemical and physiological effects. For example, studies have shown that Compound X can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that Compound X may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Compound X is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, Compound X has been shown to have a relatively low toxicity profile, which suggests that it may be safe for use in humans. However, there are also some limitations to the use of Compound X in lab experiments. For example, the synthesis of Compound X is relatively complex and time-consuming, which may make it difficult to produce large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on Compound X. One area of interest is the development of new cancer therapies based on Compound X. Specifically, researchers are interested in developing new drugs that can target the specific enzymes and pathways that are inhibited by Compound X. Additionally, researchers are interested in exploring the potential applications of Compound X in the treatment of other diseases, such as neurological disorders and infectious diseases.
Conclusion:
Compound X is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. The synthesis of Compound X involves the reaction of 4-chlorobenzaldehyde, 2-aminonaphthalene, and thiourea in the presence of ethanol and acetic acid. Compound X has been the subject of numerous scientific studies due to its potent anti-cancer activity and other biochemical and physiological effects. While there are some limitations to the use of Compound X in lab experiments, there are also several future directions for research on this promising compound.
Méthodes De Synthèse
The synthesis of Compound X involves the reaction of 4-chlorobenzaldehyde, 2-aminonaphthalene, and thiourea in the presence of ethanol and acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization. The yield of Compound X is typically around 50%.
Applications De Recherche Scientifique
Compound X has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of Compound X is in the field of cancer research. Studies have shown that Compound X exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propriétés
Numéro CAS |
107888-04-0 |
|---|---|
Nom du produit |
2,3-Pyrrolidinedione, 4-(((2-aminoethyl)amino)-2-naphthalenylmethylene)-1-(4-chlorophenyl)-5-thioxo-, monohydrochloride |
Formule moléculaire |
C23H19Cl2N3O2S |
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
(4E)-4-[(2-aminoethylamino)-naphthalen-2-ylmethylidene]-1-(4-chlorophenyl)-5-sulfanylidenepyrrolidine-2,3-dione;hydrochloride |
InChI |
InChI=1S/C23H18ClN3O2S.ClH/c24-17-7-9-18(10-8-17)27-22(29)21(28)19(23(27)30)20(26-12-11-25)16-6-5-14-3-1-2-4-15(14)13-16;/h1-10,13,26H,11-12,25H2;1H/b20-19+; |
Clé InChI |
LDBBTYSQSXJNKB-RZLHGTIFSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)/C(=C\3/C(=O)C(=O)N(C3=S)C4=CC=C(C=C4)Cl)/NCCN.Cl |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=C3C(=O)C(=O)N(C3=S)C4=CC=C(C=C4)Cl)NCCN.Cl |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=C3C(=O)C(=O)N(C3=S)C4=CC=C(C=C4)Cl)NCCN.Cl |
Synonymes |
(4E)-4-[(2-aminoethylamino)-naphthalen-2-yl-methylidene]-1-(4-chloroph enyl)-5-sulfanylidene-pyrrolidine-2,3-dione hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






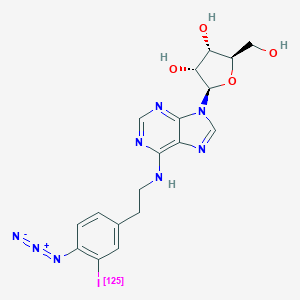
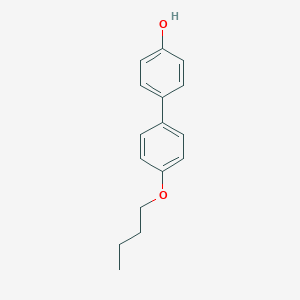
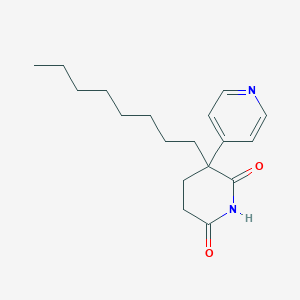
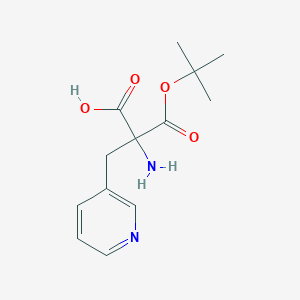
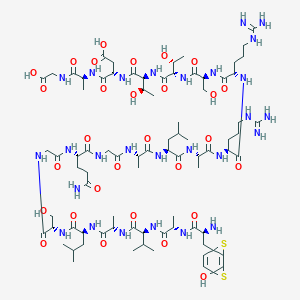
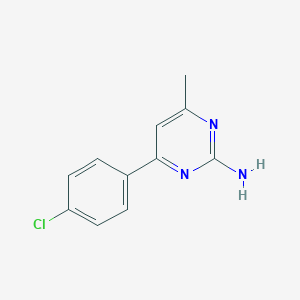
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
